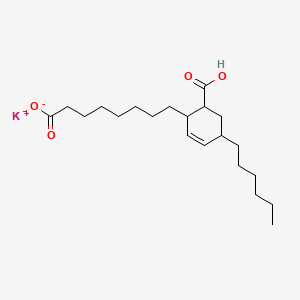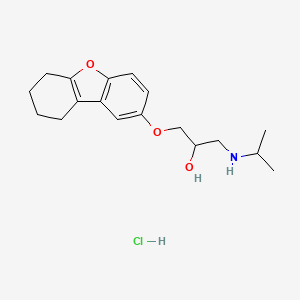
2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride is a complex organic compound that belongs to the class of propanolamines It is characterized by the presence of a propanol backbone, an isopropylamino group, and a dibenzofuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride typically involves multiple steps:
Formation of the Propanol Backbone: The initial step involves the preparation of the propanol backbone through the reaction of appropriate starting materials under controlled conditions.
Introduction of the Isopropylamino Group: The isopropylamino group is introduced via nucleophilic substitution reactions, often using isopropylamine as a reagent.
Attachment of the Dibenzofuran Moiety: The dibenzofuran moiety is attached through etherification reactions, where the hydroxyl group of the propanol reacts with a dibenzofuran derivative.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group of the propanol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the isopropylamino group, potentially converting it to secondary or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dibenzofuran moiety, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Secondary amines, primary amines.
Substitution Products: Halogenated dibenzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism of action of 2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- **2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, free base
- **2-Propanol, 1-((1-methylethyl)amino)-3-((6,7,8,9-tetrahydro-2-dibenzofuranyl)oxy)-, acetate
Uniqueness
The hydrochloride salt form of the compound is unique due to its enhanced solubility and stability compared to its free base or acetate counterparts. This makes it more suitable for certain applications, particularly in medicinal chemistry where solubility and stability are critical factors.
Properties
CAS No. |
119952-77-1 |
|---|---|
Molecular Formula |
C18H26ClNO3 |
Molecular Weight |
339.9 g/mol |
IUPAC Name |
1-(propan-2-ylamino)-3-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H25NO3.ClH/c1-12(2)19-10-13(20)11-21-14-7-8-18-16(9-14)15-5-3-4-6-17(15)22-18;/h7-9,12-13,19-20H,3-6,10-11H2,1-2H3;1H |
InChI Key |
CBROCJYDYNGREQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(COC1=CC2=C(C=C1)OC3=C2CCCC3)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



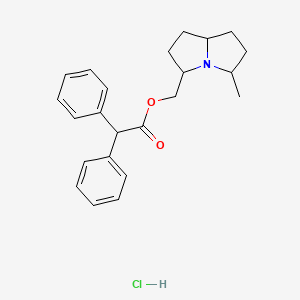
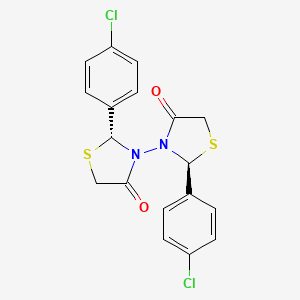
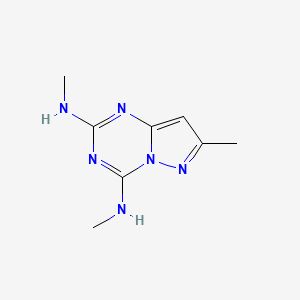
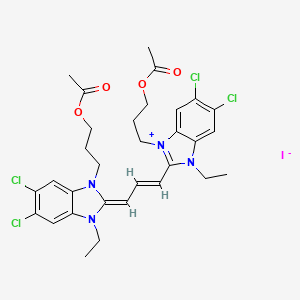
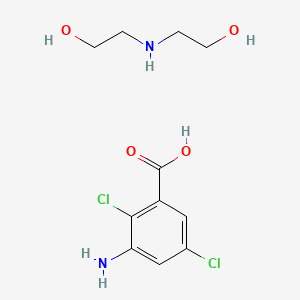


![[(3S,3aR,6S,6aS)-3-[3-(4-acetamidophenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15191249.png)
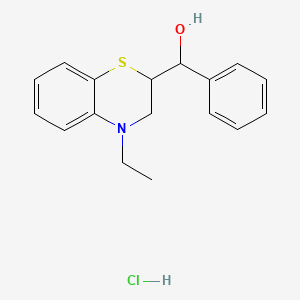
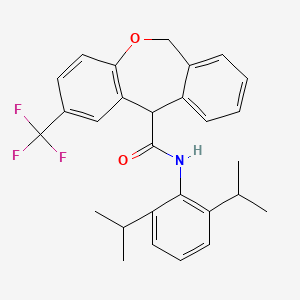

![2-[bis(2-hydroxyethyl)amino]ethanol;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B15191272.png)
